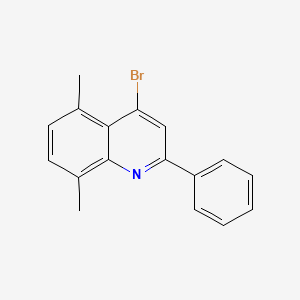

4-Bromo-5,8-dimethyl-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govresearchgate.net Recognized as a "privileged structure," its framework is present in a multitude of biologically active compounds and approved pharmaceuticals. cymitquimica.com The versatility of the quinoline ring allows for functionalization at numerous positions, enabling the creation of a vast library of derivatives with diverse pharmacological profiles. researchgate.netchemicalbook.com

This structural adaptability has led to the development of quinoline-based agents with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities. nih.gov The ability of the quinoline nucleus to serve as a robust pharmacophore is a primary reason for its continued prevalence in drug discovery and development programs. cymitquimica.com Numerous quinoline derivatives are currently under clinical investigation, highlighting the scaffold's significant impact on modern medicinal chemistry. cymitquimica.com

Overview of Heterocyclic Compounds with Brominated and Alkyl Substituents

The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl, onto heterocyclic scaffolds is a fundamental strategy in synthetic chemistry to modulate a molecule's physicochemical properties. Halogenation can significantly influence electronic properties, lipophilicity, and metabolic stability. The bromine atom, in particular, serves as a versatile synthetic handle, providing a reactive site for transition-metal-catalyzed cross-coupling reactions, which are instrumental in constructing more complex molecular architectures. For instance, the bromination of quinoline precursors is a key step in creating intermediates for further functionalization. researchgate.net

Research Rationale for Investigating 4-Bromo-5,8-dimethyl-2-phenylquinoline

While specific research literature on this compound is not extensively available in peer-reviewed journals, a clear rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent parts. The compound combines four key structural motifs: the quinoline core, a phenyl group at the 2-position, two methyl groups at the 5- and 8-positions, and a bromine atom at the 4-position.

The 2-phenylquinoline (B181262) substructure is a known pharmacophore in various contexts, including as an inhibitor of enzymes like histone deacetylases (HDACs). nih.gov The dimethyl substitution on the benzenoid ring can modulate the electronic environment and steric profile of the molecule. The bromine atom at the 4-position of the pyridine ring is particularly significant. It acts as a reactive handle, making the compound a valuable intermediate for further synthetic modifications via cross-coupling reactions to generate novel analogues. This position is known to be synthetically accessible, often by converting the corresponding quinolin-4-ol to the bromide. chemicalbook.com

Therefore, the research rationale for investigating this compound would likely be twofold:

To use it as a versatile building block for the synthesis of a library of novel, polysubstituted quinoline derivatives for screening in various biological assays.

To evaluate its intrinsic biological activity, exploring how the specific combination of bromo-, dimethyl-, and phenyl- substituents influences its potential as a therapeutic agent, drawing parallels from known anticancer and antimicrobial quinolines. nih.govnih.gov

Chemical Data for this compound

Detailed experimental findings and reaction parameters for this compound are not widely reported in publicly accessible research literature. However, basic chemical identifiers and computed properties have been cataloged.

Interactive Data Table: Properties of this compound (Data sourced from chemical supplier databases)

| Property | Value | Source |

| CAS Number | 1189106-14-6 | chemicalbook.com |

| Molecular Formula | C₁₇H₁₄BrN | guidechem.com |

| Molecular Weight | 312.21 g/mol | guidechem.com |

| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C | guidechem.com |

| InChI Key | BYDXLAJAFWWYBV-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 12.9 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189106-14-6 |

|---|---|

Molecular Formula |

C17H14BrN |

Molecular Weight |

312.2 g/mol |

IUPAC Name |

4-bromo-5,8-dimethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14BrN/c1-11-8-9-12(2)17-16(11)14(18)10-15(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

ULZHJTHUKOIWDX-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C3=CC=CC=C3)Br |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 5,8 Dimethyl 2 Phenylquinoline

Established Quinoline (B57606) Synthesis Protocols and Their Applicability

Several classic named reactions provide robust pathways to the quinoline core. Their applicability to the synthesis of 4-Bromo-5,8-dimethyl-2-phenylquinoline depends on the availability of appropriately substituted precursors that can direct the formation of the desired substitution pattern.

Pfitzinger Reaction Derivatives and Modifications

The Pfitzinger reaction, and its Borsche modification, involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The general mechanism proceeds through the hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent enamine formation, cyclization, and dehydration afford the quinoline ring. wikipedia.org

Friedländer Condensation and Analogous Cyclization Strategies

The Friedländer synthesis is a widely utilized method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgorganicreactions.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com

To synthesize this compound via the Friedländer route, a potential precursor would be 2-amino-3,6-dimethylbenzophenone. However, the synthesis of this specific aminoketone could be complex. An alternative and more plausible approach would involve the reaction of 2-amino-3,6-dimethylacetophenone with benzaldehyde, followed by bromination of the resulting quinoline. The key challenge lies in the regioselective synthesis of the substituted 2-aminoaryl ketone.

Skraup and Doebner-von Miller Protocols and Their Modern Adaptations

The Skraup synthesis and the related Doebner-von Miller reaction are acid-catalyzed reactions of anilines with α,β-unsaturated carbonyl compounds or their precursors. acs.orgwikipedia.orgiipseries.org In the Skraup synthesis, glycerol is typically dehydrated in the presence of sulfuric acid to form acrolein, which then reacts with an aniline. iipseries.orgnih.gov The Doebner-von Miller reaction is more versatile, employing a pre-formed α,β-unsaturated aldehyde or ketone. wikipedia.orgnih.gov

For the target compound, 2,5-dimethylaniline would be the required aniline precursor. The reaction with an appropriate α,β-unsaturated carbonyl compound, such as cinnamaldehyde (for the 2-phenyl substituent), would be necessary. However, these reactions are known to be harsh and can lead to a mixture of products, making the isolation of the desired isomer challenging. Subsequent bromination at the 4-position would also be required.

Gould-Jacobs and Conrad-Limpach Syntheses

The Gould-Jacobs reaction involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative. wikipedia.orgablelab.eu The initial condensation is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org Subsequent hydrolysis, decarboxylation, and conversion of the hydroxyl group to a bromide would be necessary to arrive at the target structure. The Conrad-Limpach synthesis, on the other hand, involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. rsc.orgwikipedia.org

Applying the Gould-Jacobs reaction to synthesize this compound would start with 2,5-dimethylaniline. The resulting 4-hydroxy-5,8-dimethylquinoline would then need to be converted to the 4-bromo derivative. The introduction of the 2-phenyl group is not directly achieved in the primary cyclization and would necessitate a separate synthetic step, making this route less direct for the target molecule.

Targeted Synthesis of this compound

Based on the analysis of established protocols, a targeted synthesis can be proposed. A plausible and efficient route would likely leverage a modified Friedländer or a related cyclization strategy, given the specific substitution pattern of the target molecule.

Precursor Synthesis and Reaction Conditions

A potential synthetic route could commence with the synthesis of a key intermediate, 1-(2-amino-3,6-dimethylphenyl)ethan-1-one. This precursor could be synthesized from 2,5-dimethylaniline through a series of steps, including protection of the amino group, Friedel-Crafts acylation, and subsequent deprotection.

Once the key aminoketone precursor is obtained, it can be subjected to a Friedländer-type condensation with benzaldehyde. This reaction can be catalyzed by various acids or bases, with the choice of catalyst and solvent influencing the reaction rate and yield.

The final step would be the regioselective bromination of the resulting 5,8-dimethyl-2-phenylquinoline at the 4-position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator or under acidic conditions.

Table 1: Proposed Reaction Scheme for the Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,5-Dimethylaniline | 1. Acetic anhydride, pyridine2. Acetyl chloride, AlCl₃3. HCl, H₂O, heat | 1-(2-Amino-3,6-dimethylphenyl)ethan-1-one |

| 2 | 1-(2-Amino-3,6-dimethylphenyl)ethan-1-one, Benzaldehyde | Base (e.g., KOH or NaOH) or Acid (e.g., p-TsOH), heat | 5,8-Dimethyl-2-phenylquinoline |

| 3 | 5,8-Dimethyl-2-phenylquinoline | N-Bromosuccinimide (NBS), CCl₄, benzoyl peroxide (BPO), heat | This compound |

This proposed pathway offers a logical sequence for the construction of the target molecule, leveraging well-established reactions in organic synthesis. The successful implementation of this synthesis would depend on the optimization of reaction conditions for each step to maximize yields and minimize the formation of side products.

Halogenation Strategies for Bromine Incorporation

The introduction of a bromine atom at the C4 position of the quinoline ring is a critical step in the synthesis of this compound. Direct electrophilic bromination of the precursor, 5,8-dimethyl-2-phenylquinoline, is challenging as it can lead to a mixture of products with bromination occurring at other positions on the quinoline or phenyl rings.

A more effective and regioselective strategy involves the halogenation of a 4-hydroxyquinoline (quinolin-4-one) intermediate. This well-established method proceeds in two key stages:

Formation of the 4-Hydroxy Intermediate: The synthesis begins with the construction of 5,8-dimethyl-4-hydroxy-2-phenylquinoline. This precursor provides a hydroxyl group at the target C4 position.

Conversion of Hydroxyl to Bromide: The hydroxyl group is then converted into a bromide. This is typically achieved using potent halogenating agents such as phosphorus oxybromide (POBr₃), or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This conversion is a robust method for ensuring the bromine is incorporated specifically at the C4 position.

Table 1: Common Halogenating Agents for Quinoline Synthesis This table is interactive. Click on the headers to sort.

| Reagent | Position Targeted | Typical Conditions | Notes |

|---|---|---|---|

| POBr₃ / PBr₃ | C4 (from C4-OH) | Heat, neat or in a high-boiling solvent | Highly effective for converting 4-quinolones to 4-bromoquinolines. |

| NBS | Varies (often benzylic or activated ring positions) | Radical initiator (AIBN), CCl₄ or CH₂Cl₂ | Selectivity can be an issue; depends heavily on substrate and conditions. |

| Br₂ | Varies (often C3, C5, C6, C8) | Acetic acid, Chloroform | Can lead to multiple brominations and requires careful control. |

Alkylation and Arylation Methods for Methyl and Phenyl Substituents

The methyl and phenyl groups in this compound are typically incorporated during the formation of the fundamental quinoline ring system, rather than being added to a pre-existing quinoline core. Two classic named reactions are particularly suitable for this purpose: the Friedländer synthesis and the Doebner-von Miller reaction.

The Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize the 5,8-dimethyl-2-phenylquinoline precursor, a plausible Friedländer approach would involve the reaction of 1-(2-amino-3,6-dimethylphenyl)ethan-1-one with benzaldehyde . In this reaction, the substituted aminoketone provides the aniline portion of the quinoline with the two methyl groups, while the benzaldehyde provides the C2-phenyl group and the C3 carbon. The reaction is typically catalyzed by acids or bases.

The Doebner-von Miller Reaction

This reaction forms quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. For the target precursor, 2,5-dimethylaniline would serve as the starting material. This aniline derivative would be reacted with an α,β-unsaturated aldehyde or ketone that contains a phenyl group, such as cinnamaldehyde (3-phenyl-2-propenal). The reaction is generally acid-catalyzed and proceeds through a series of conjugate additions, cyclizations, and oxidation steps to yield the final aromatic quinoline.

Table 2: Comparison of Friedländer and Doebner-von Miller Syntheses This table is interactive. Click on the headers to sort.

| Feature | Friedländer Synthesis | Doebner-von Miller Reaction |

|---|---|---|

| Aniline Component | 2-Aminoaryl aldehyde or ketone (e.g., 1-(2-amino-3,6-dimethylphenyl)ethan-1-one) | Substituted aniline (e.g., 2,5-dimethylaniline) |

| Carbonyl Component | Compound with α-methylene group (e.g., benzaldehyde) | α,β-Unsaturated carbonyl (e.g., cinnamaldehyde) |

| Catalyst | Acid (e.g., TsOH, H₂SO₄) or Base (e.g., KOH) | Strong acid (e.g., HCl, H₂SO₄) and an oxidizing agent |

| Key Advantage | High convergence and straightforward pathway | Use of more readily available starting materials |

Advanced Catalytic Approaches in Quinoline Formation

Modern synthetic chemistry has introduced advanced catalytic methods that offer greater efficiency, milder conditions, and improved yields for quinoline synthesis. These approaches include transition metal catalysis, metal-free protocols, and physical enhancement techniques like ultrasound.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper, Palladium, Zinc)

Transition metals are powerful catalysts for constructing the quinoline scaffold through reactions like C-H activation, annulation, and coupling.

Palladium (Pd): Palladium catalysts are widely used for carbonylative Sonogashira coupling followed by cyclization. For instance, a 2-iodoaniline can be coupled with a terminal alkyne in the presence of a carbon monoxide source and a palladium catalyst to form a 4-quinolone structure, which can be further functionalized.

Copper (Cu): Copper-catalyzed cyclization reactions provide an efficient route to quinolones. Readily available primary anilines can react with alkynes in the presence of a Cu(I) catalyst to yield diverse 4-quinolones.

Zinc (Zn): While less common as a primary cyclization catalyst than palladium or copper, zinc-based catalysts, such as zinc ferrite nanoparticles, have been employed in the synthesis of related nitrogen heterocycles like quinazolines. These catalysts offer advantages of being economical and environmentally friendly.

Metal-Free and Green Chemistry Protocols

In line with the principles of green chemistry, several metal-free protocols have been developed to minimize environmental impact.

Solid-Supported Catalysis: One approach involves using silica-supported phosphorus pentoxide (P₂O₅/SiO₂) as a reusable, heterogeneous catalyst for the Friedländer reaction. This method can often be performed under solvent-free conditions, reducing volatile organic waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for quinoline synthesis, often from hours or days to mere minutes. For example, a modified Friedländer synthesis using acetic acid as both a catalyst and solvent under microwave irradiation at 160°C can produce quinolines in excellent yield in just 5 minutes. nih.gov

Ball-Milling: Mechanochemical methods, such as ball-milling, allow for solvent-free coupling reactions. This technique has been successfully applied to the synthesis of sulfonyl quinolines from haloquinolines under metal- and solvent-free conditions, significantly shortening reaction times.

Ultrasound-Assisted Synthesis Enhancements

The application of ultrasound energy (sonochemistry) has emerged as a valuable tool for accelerating chemical reactions and improving yields in quinoline synthesis. nih.govnih.govresearchgate.netnih.gov The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.

Ultrasound has been successfully applied to various quinoline syntheses, demonstrating key advantages:

Reduced Reaction Times: Sonication can drastically shorten the time required for reactions to reach completion compared to conventional heating methods. nih.gov

Increased Yields: The enhanced reactivity often leads to higher isolated yields of the desired quinoline products. mdpi.com

Milder Conditions: Reactions can often be carried out at lower temperatures, preserving sensitive functional groups and reducing energy consumption.

Green Chemistry: By reducing reaction times and often enabling the use of greener solvents like water, ultrasound-assisted synthesis aligns with the principles of sustainable chemistry. nih.govresearchgate.netorientjchem.org

For example, a one-pot, three-component synthesis of 2-substituted quinolines has been achieved under ultrasound irradiation in water, showcasing a rapid and environmentally friendly approach. nih.govresearchgate.net

Derivatization and Functionalization Strategies for 4 Bromo 5,8 Dimethyl 2 Phenylquinoline

Introduction of Functional Groups

The strategic introduction of new functional groups onto the 4-bromo-5,8-dimethyl-2-phenylquinoline core can be achieved by targeting its distinct chemical handles.

The 2-phenyl group attached to the quinoline (B57606) core is susceptible to electrophilic aromatic substitution. While specific studies on this compound are not extensively documented, the general reactivity of 2-phenylquinoline (B181262) suggests that functionalization, such as nitration or halogenation, would likely occur at the para-position of the phenyl ring due to steric hindrance from the quinoline nucleus and the directing effect of the phenyl group itself. For instance, in the design of histone deacetylase inhibitors, various substituents have been introduced onto the 2-phenylquinoline-4-carboxylic acid scaffold, indicating the feasibility of modifying this phenyl ring. nih.gov

The bromine atom at the C4-position is a key site for functionalization, behaving similarly to a halogen on a pyridine (B92270) ring, which makes it susceptible to nucleophilic substitution and a prime candidate for cross-coupling reactions. iust.ac.ir Research on the closely related 5,8-dimethyl-4-haloquinoline framework demonstrates the versatility of this position. A general synthesis for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines utilized 4-chloro and 4-bromo intermediates to introduce a wide array of substituents. nih.gov These transformations showcase the potential for nucleophilic displacement of the bromide in this compound.

Common reactions include:

Alkoxylation and Hydroxylation: Reaction with sodium alkoxides or hydroxides can introduce alkoxy or hydroxyl groups.

Thiolation: Thioalkyl groups can be installed using sodium thiolates.

Cyanation: The bromo group can be replaced by a cyano group, a versatile precursor for acids, amines, or amides.

Amination: Introduction of amino groups can be achieved through various methods, including direct reaction with amines or through more sophisticated catalyzed processes.

Palladium-catalyzed cross-coupling reactions are particularly powerful for derivatizing the C4 position.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 4-bromoquinoline (B50189) with a variety of organoboron reagents (e.g., arylboronic acids) to synthesize 4-aryl derivatives. researchgate.netnih.govchemspider.com

Buchwald-Hartwig Amination: This method provides a general route to form carbon-nitrogen bonds, coupling the 4-bromoquinoline with primary or secondary amines to yield 4-aminoquinoline (B48711) derivatives. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The following table summarizes nucleophilic substitution reactions performed on the analogous 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) system, which are representative of the reactivity expected for the 4-bromo analogue. nih.gov

| Starting Material | Reagent | Product | Yield (%) |

| 4-Chloro-5,8-dimethyl-6-nitroquinoline | NaOMe / MeOH | 4-Methoxy-5,8-dimethyl-6-nitroquinoline | 97 |

| 4-Chloro-5,8-dimethyl-6-nitroquinoline | H₂O / Dioxane | 5,8-Dimethyl-6-nitro-4-quinolone | 98 |

| 4-Chloro-5,8-dimethyl-6-nitroquinoline | NaSCH₂Ph / DMF | 4-(Benzylthio)-5,8-dimethyl-6-nitroquinoline | 82 |

| 4-Chloro-5,8-dimethyl-6-nitroquinoline | NaCN / DMSO | 4-Cyano-5,8-dimethyl-6-nitroquinoline | 67 |

Table 1: Examples of Nucleophilic Substitution on a 4-Halo-5,8-dimethylquinoline Core. nih.gov

The methyl groups at the C5 and C8 positions, being in benzylic-like positions on the quinoline's carbocyclic ring, are amenable to oxidation and halogenation reactions.

Oxidation: Selective oxidation of a methyl group to a formyl (aldehyde) group can be accomplished using reagents like selenium dioxide (SeO₂). For example, a 2-methylquinoline (B7769805) sulfonamide was oxidized with SeO₂ in refluxing toluene (B28343) to afford the corresponding aldehyde, a key step in the synthesis of an antiamyloidogenic agent. rsc.org This transformation could potentially be applied to one or both methyl groups of this compound to introduce reactive carbonyl functionalities.

Halogenation: Free-radical halogenation using reagents such as N-bromosuccinimide (NBS) can introduce a halogen atom onto the methyl group, forming a bromomethyl derivative. Halogenation of 8-methyl quinoline with TBCA (tribromoisocyanuric acid) has been shown to produce the methyl-brominated product. rsc.orgrsc.org Such halomethylquinolines are valuable intermediates for further nucleophilic substitutions to introduce a variety of functional groups.

Formation of Quinoline Hybrid Compounds

The functional handles on the this compound scaffold are instrumental in its use as a building block for creating hybrid molecules, where the quinoline core is covalently linked to other pharmacologically relevant moieties.

The C4-bromo substituent is the primary site for coupling with various heterocyclic systems via palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of C-N or C-C bonds between the quinoline and the heterocycle.

Imidazole Derivatives: The Buchwald-Hartwig amination can be used to couple the 4-bromoquinoline with N-H containing imidazoles. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, which could be adapted for this purpose. nih.gov Alternatively, Suzuki coupling with imidazolylboronic acids offers another route.

Pyrazole Derivatives: Pyrazoles can be coupled through similar palladium-catalyzed C-N amination of bromopyrazoles or Suzuki coupling reactions. nih.govresearchgate.net The synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been achieved via Suzuki-Miyaura coupling of a 4-bromopyrazole with various boronic acids, demonstrating the feasibility of this approach. rsc.org

Thiadiazole Derivatives: Hybrid compounds containing a thiadiazole ring can be synthesized by coupling the 4-bromoquinoline with a thiadiazole derivative bearing a suitable functional group, such as a boronic acid for Suzuki coupling or an amino group for Buchwald-Hartwig amination. The synthesis of quinolone-based thiadiazoles has been reported, highlighting the interest in such hybrid structures. nih.gov

The following table provides examples of coupling reactions between aryl halides and various heterocycles, illustrating the general strategies applicable to this compound.

| Aryl Halide | Heterocycle | Catalyst System | Product Type | Ref. |

| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 4-Piperidinyl-pyrazole | researchgate.net |

| 4-Bromo-1H-imidazole | 3-Propylphenylamine | Pd precatalyst / tBuBrettPhos | 4-Arylamino-imidazole | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-Phenyl-dinitropyrazole | rsc.org |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | 4-Chloro-1,1'-biphenyl | chemspider.com |

Table 2: Representative Cross-Coupling Reactions for Linking Heterocycles.

The derivatization strategies discussed enable the integration of the this compound unit into larger, more complex molecular architectures. By employing sequential functionalization reactions, multifunctional molecules can be constructed. For example, a double-Suzuki-Miyaura cross-coupling reaction has been used to synthesize bis-(formylphenyl)-quinazolines and -quinolines from their respective dichloro precursors. nih.gov This demonstrates how multiple aryl groups can be appended to a core heterocycle.

A potential synthetic pathway could involve an initial Suzuki coupling at the C4-position to introduce an aryl or heteroaryl moiety. Subsequently, one of the methyl groups could be oxidized to an aldehyde, which can then participate in further reactions like condensations, reductive aminations, or Wittig reactions to build out a more elaborate structure. This stepwise approach, leveraging the different reactive sites on the molecule, allows for the programmed construction of complex derivatives with potential applications in materials science and medicinal chemistry.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthesis. wuxiapptec.com This approach avoids the need for lengthy de novo syntheses to introduce new functional groups, thereby accelerating the exploration of structure-activity relationships (SAR) and the development of novel compounds. For a scaffold such as this compound, LSF offers versatile pathways to generate a diverse library of derivatives. The primary sites for such modifications are the C-H bonds of the quinoline and phenyl rings, as well as the reactive carbon-bromine bond at the C4-position. Key LSF strategies applicable to this scaffold include transition-metal-catalyzed C-H activation and cross-coupling reactions.

One of the most prominent LSF techniques is the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. mdpi.com For quinoline derivatives, palladium, rhodium, and copper-based catalytic systems have been extensively developed to achieve regioselective C-H functionalization. mdpi.comnih.gov In the case of this compound, several C-H bonds present potential sites for modification. The reactivity of these sites can often be directed by the nitrogen atom within the quinoline ring or through the use of specific directing groups.

For instance, the C-H bonds on the 2-phenyl group could be targeted for arylation, alkylation, or alkenylation. Research on similar 2-phenylquinoline systems has demonstrated that C-H functionalization can be achieved, often with a degree of regioselectivity influenced by the electronic and steric nature of the substituents. nih.govacs.org

Another powerful LSF approach involves the transformation of the existing bromo-substituent at the C4-position through various cross-coupling reactions. The carbon-bromine bond is a versatile handle for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are particularly well-suited for this purpose. nih.govwikipedia.org These reactions are known for their high functional group tolerance and reliability, making them ideal for the late-stage diversification of drug-like molecules. wikipedia.org

The application of these techniques to this compound would allow for the systematic modification of the scaffold to probe its biological activity or material properties. For example, Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl groups at the C4-position, while Sonogashira coupling would enable the installation of alkyne moieties.

The following data tables illustrate potential late-stage functionalization reactions that could be applied to this compound, based on established methodologies for similar quinoline systems.

Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 88 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 85 |

| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-Butanol | 90 |

Table 2: Representative Late-Stage C-H Arylation of the 2-Phenyl Group

| Entry | Arylating Agent | Catalyst | Oxidant | Additive | Solvent | Yield (%) |

| 1 | Benzene (B151609) | Pd(OAc)₂ | Ag₂CO₃ | - | TFA | 75 |

| 2 | Toluene | Pd(OAc)₂ | Oxone | - | Ac₂O | 68 |

| 3 | Anisole | [Ru(p-cymene)Cl₂]₂ | AgOAc | PivOH | DCE | 72 |

| 4 | Thiophene | Cu(OAc)₂ | Air | - | DMF | 65 |

It is important to note that the specific conditions and outcomes for the late-stage functionalization of this compound would require experimental validation. However, the extensive literature on the functionalization of quinoline and bromo-aromatic compounds provides a strong foundation for the rational design of such synthetic transformations. nih.govnih.govnih.gov

Computational Chemistry Investigations of 4 Bromo 5,8 Dimethyl 2 Phenylquinoline

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies have been published for 4-Bromo-5,8-dimethyl-2-phenylquinoline. Therefore, information regarding its binding site analysis, interaction mechanisms with specific biological targets, and predicted binding affinities is not available.

There is no available research detailing the binding site analysis or the specific molecular interactions of this compound with any biological target.

No studies predicting the binding affinities of this compound to any protein or enzyme have been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound.

There are no predictive QSAR models in the public domain that have been specifically developed to assess the activity of this compound.

As no QSAR studies have been performed, the key structural descriptors for the biological activity of this compound have not been identified.

Density Functional Theory (DFT) Based Reactivity Descriptors

A search of the scientific literature yielded no studies that have used Density Functional Theory to calculate the reactivity descriptors (such as HOMO-LUMO energies, electrostatic potential, etc.) for this compound. Such studies are available for other quinoline (B57606) and quinazoline (B50416) derivatives, providing insights into their electronic structure and reactivity, but not for the specific compound . nih.gov

Electronic Structure Analysis

A comprehensive analysis of the electronic structure of this compound, which would include calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular orbital distributions, and electrostatic potential maps, has not been reported in peer-reviewed scientific literature. Such studies are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Prediction of Chemical Reactivity and Stability

Detailed predictions regarding the chemical reactivity and stability of this compound are not available. This type of investigation would typically involve Density Functional Theory (DFT) calculations to determine reactivity descriptors, bond dissociation energies, and to assess its kinetic and thermodynamic stability. Without these specific studies, a thorough understanding of its reactivity profile remains speculative.

In Silico Assessment of Physicochemical and ADME-Related Properties

While basic physicochemical properties are computationally predicted (as seen in Table 1), a detailed in silico assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is not documented. Such an assessment would provide insights into its potential as a therapeutic agent by predicting its behavior within a biological system. nih.gov This would include predictions of gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic pathways involving cytochrome P450 enzymes. nih.gov

Structure Activity Relationship Sar Studies of 4 Bromo 5,8 Dimethyl 2 Phenylquinoline Derivatives

Impact of Bromine Substitution on Biological Activity

The introduction of halogen atoms, particularly bromine, into the quinoline (B57606) scaffold is a key strategy for enhancing biological activity. The position, number, and nature of the halogen substituent can significantly influence the pharmacological effects of the resulting derivatives. acs.org

Research has consistently shown that bromination can substantially increase the antiproliferative activity of quinoline compounds. For instance, a study on highly brominated quinolines demonstrated that the addition of bromine atoms at the C-5 and C-7 positions led to a significant increase in cytotoxicity against various cancer cell lines. nih.gov Compound 11 (5,7-dibromo-3,6,8-trimethoxyquinoline) showed potent inhibitory activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values significantly lower than the standard drug 5-fluorouracil. nih.gov In contrast, its precursor compound without the C-5 and C-7 bromine atoms was inactive, highlighting the critical role of these substitutions. nih.gov

The position of the bromine atom is a determining factor in the compound's efficacy. Studies on 8-hydroxyquinolines revealed that derivatives with bromine atoms at the C-5 and C-7 positions, such as 5,7-dibromo-8-hydroxyquinoline , exhibited strong antiproliferative activity. nih.govresearchgate.net This suggests that placing electron-withdrawing bromine atoms at specific positions on the quinoline ring enhances its interaction with biological targets, potentially leading to increased potency. nih.gov The presence of bromine can alter the electronic distribution of the quinoline ring, improve its membrane permeability, and facilitate stronger binding interactions with target enzymes or receptors.

| Compound | Substitutions | C6 (Rat Glioma) | HeLa (Human Cervical Cancer) | HT29 (Human Colon Cancer) |

|---|---|---|---|---|

| Compound 7 | 3,5,7-tribromo-8-methoxyquinoline | 32.3 | 12.8 | 28.1 |

| Compound 11 | 5,7-dibromo-3,6,8-trimethoxyquinoline | 15.4 | 26.4 | 15.0 |

| 5-FU (Reference) | - | 240.4 | 258.3 | 252.9 |

Role of Methyl Group Positions (5,8-dimethyl) on Pharmacological Profiles

The position of methyl groups on the quinoline core is another critical determinant of pharmacological activity. These small, lipophilic groups can influence the molecule's solubility, metabolic stability, and steric interactions with the target binding site.

SAR studies have indicated that the location of methyl substitution directly impacts biological outcomes. For example, research on indole-quinoline derivatives showed that compounds with a methyl group at the C-5 position of the quinoline ring possessed more potent activity against cancer cells compared to those with a methyl group at the C-6 position. biointerfaceresearch.com This demonstrates that even a minor shift in the position of a methyl group can lead to significant changes in potency.

Influence of the Phenyl Substituent at Position 2

The presence of a phenyl group at the C-2 position of the quinoline ring is a common feature in many biologically active molecules. nih.gov This substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active site of a biological target, thereby anchoring the molecule and enhancing its inhibitory activity.

The synthesis of numerous 2-phenylquinoline (B181262) derivatives has been a focus of medicinal chemistry to explore a range of biological activities, including antimicrobial and antileishmanial effects. researchgate.netsemanticscholar.org For instance, a series of 2-substituted aryl quinolines were evaluated for their activity against Leishmania braziliensis, where a 2-phenylquinoline derivative was found to be active in vitro. mdpi.com The mechanism of action for this compound was described as an alteration of the parasite's bioenergetics, highlighting the importance of the 2-phenyl scaffold in interacting with specific parasitic targets. mdpi.com

Correlation between Structural Modifications and Biological Target Interactions

The specific substitutions on the quinoline scaffold directly correlate with the molecule's mechanism of action and its interaction with biological targets. The collective influence of the bromine atom, dimethyl groups, and the 2-phenyl ring in 4-Bromo-5,8-dimethyl-2-phenylquinoline dictates its binding affinity and selectivity for specific enzymes or cellular components.

Quinoline-based compounds are known to target a variety of cellular machinery, with DNA and associated enzymes being prominent targets. researchgate.net For example, certain brominated 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline , have been found to function as inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. nih.govresearchgate.net

Additionally, structurally related 4-aminoquinoline (B48711) derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are often deregulated in cancer. nih.govresearchgate.net These compounds act as competitive inhibitors with respect to the DNA substrate. nih.govresearchgate.net More recent studies have described novel quinoline compounds that not only inhibit DNMTs (primarily DNMT3A) but also induce their degradation, presenting a dual mechanism of action. mdpi.com The structural features of these quinolines are essential for their interaction within the catalytic pocket of the enzyme or their ability to bind to DNA. nih.govmdpi.com Therefore, the specific arrangement of bromo, dimethyl, and phenyl substituents on the core quinoline structure is instrumental in directing its interaction with key biological targets like topoisomerases and DNMTs, leading to its observed pharmacological effects.

Biological Activity Spectrum and Mechanistic Investigations in Vitro/ex Vivo Focus

Antimicrobial Activity in Quinolone Derivatives

The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains in Analogues

Research into 2-phenylquinoline (B181262) derivatives has shown notable antibacterial activity, particularly against Gram-positive bacteria. For instance, a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives demonstrated moderate to good activity against Staphylococcus aureus (a Gram-positive strain), though they were not effective against the Gram-negative Escherichia coli. nih.govacs.org The efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline and phenyl rings. nih.govacs.org Some of these analogues, such as those linked to an ethyl formohydrazonate or a 4-(4-methoxyphenyl)acetamidohydazinyl moiety, have shown promising Minimum Inhibitory Concentration (MIC) values against S. aureus. acs.orgnih.gov

Conversely, other modifications to the 2-phenyl-quinoline-4-carboxylic acid structure have yielded compounds with activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria, indicating that the spectrum of activity can be modulated through chemical synthesis. mdpi.com

Antifungal Properties and Mechanisms of Action in Analogues

The antifungal potential of quinoline-based compounds has also been an area of active investigation. Studies on dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline derivatives, which share a 4-bromo-quinoline feature but have a different core structure, showed significant inhibitory potential against the pathogenic yeast Candida albicans. nih.gov Certain derivatives in this series exhibited high potency, with MIC values as low as 0.4 µg/mL. nih.gov Similarly, some 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives that were effective against bacteria also showed potent activity against C. albicans. acs.org The mechanism for some antifungal agents bearing a bromophenyl group has been linked to the disruption and damage of the fungal cell membrane. chegg.com

Inhibition of Microbial DNA Gyrase and Other Essential Enzymes in Analogues

A primary mechanism for the antibacterial action of many quinoline compounds is the inhibition of essential bacterial enzymes, most notably DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govnih.gov Several novel 2-phenyl quinoline hydrazide derivatives were specifically designed and synthesized as potential DNA gyrase inhibitors. acs.orgnih.gov Subsequent enzymatic assays confirmed that some of these compounds potently inhibited S. aureus DNA gyrase, with IC₅₀ values in the low micromolar range. nih.gov The introduction of a p-bromophenyl group into other classes of DNA gyrase inhibitors has been shown to achieve exceptionally strong inhibitory activity. nih.gov Additionally, some brominated quinolines have been found to act as topoisomerase I inhibitors, a related enzyme target. researchgate.net

Antiproliferative and Anticancer Activity in Quinolone Derivatives

The quinoline core is also prevalent in the design of anticancer agents, with various derivatives showing promise in inhibiting cancer cell growth through several mechanisms.

Mechanisms Inducing Cell Cycle Arrest

The cell cycle is a fundamental process that is often dysregulated in cancer. Certain compounds can force cancer cells to halt their division cycle, providing a therapeutic window. While specific data on 4-Bromo-5,8-dimethyl-2-phenylquinoline is unavailable, other anticancer agents are known to induce cell cycle arrest at the G2/M phase. brainly.com This arrest is often mediated by the modulation of cyclin-dependent kinases (Cdks) and their regulatory proteins. acs.orgbrainly.com For example, the upregulation of proteins like p21 can inhibit the activity of Cdk complexes, leading to a halt in cell cycle progression. brainly.com

Apoptotic Pathway Modulation

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Brominated quinolines and related heterocyclic compounds have been shown to possess strong pro-apoptotic potential in various tumor cell lines. mdpi.comresearchgate.net For example, studies on brominated 8-hydroxyquinolines demonstrated significant cytotoxic effects and the ability to induce apoptosis in rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cells. researchgate.net The mechanism often involves the activation of intracellular pathways that lead to DNA laddering, a hallmark of apoptosis. researchgate.net Research on other brominated heterocyclic compounds, such as tetrabromo-1H-benzimidazole derivatives , has shown that they can induce apoptosis by inhibiting protein kinases like PIM-1, which are involved in cell survival pathways. mdpi.com

Inhibition of Angiogenesis and Cell Migration

No studies were identified that investigate the effect of this compound on angiogenesis or cell migration.

Target Identification and Receptor Binding Studies (e.g., EGFR kinase inhibitors)

There is no available data on the specific molecular targets of this compound, including any potential inhibitory activity against EGFR kinase.

Other Biological Activities

Anti-Inflammatory Effects

Research on the anti-inflammatory properties of this compound has not been found in the searched scientific literature.

Antimalarial Potential

There are no published studies on the antimalarial activity of this compound.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

No data is available regarding the inhibitory effects of this compound on enzymes such as acetylcholinesterase or carbonic anhydrase.

Antiviral Properties

The potential antiviral properties of this compound have not been reported in the available scientific literature.

Advanced Research Applications and Methodological Contributions

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The bromine atom at the 4-position of the quinoline (B57606) ring is a key functional handle that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of an organoboron compound with a halide. In this context, 4-Bromo-5,8-dimethyl-2-phenylquinoline could react with various aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds. This would enable the synthesis of a diverse library of 4-aryl- or 4-heteroaryl-substituted 5,8-dimethyl-2-phenylquinolines, which could be further elaborated into more complex structures.

Similarly, the Heck reaction provides a method for the arylation or vinylation of alkenes. This compound could serve as the aryl halide component, reacting with a wide range of alkenes to introduce new unsaturated side chains at the 4-position. This is a powerful strategy for increasing molecular complexity and accessing novel chemical space.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would enable the coupling of this compound with a variety of primary and secondary amines, leading to the synthesis of 4-aminoquinoline (B48711) derivatives. These derivatives are of particular interest in medicinal chemistry due to their prevalence in biologically active compounds.

The strategic placement of the dimethyl and phenyl groups can also influence the reactivity and selectivity of these transformations, potentially leading to unique and valuable synthetic outcomes.

Application as Probes in Biological System Studies

The quinoline core is known to exhibit interesting photophysical properties, and derivatives are often fluorescent. nih.govcrimsonpublishers.comnih.gov This intrinsic fluorescence can be modulated by the introduction of different substituents, making them attractive candidates for the development of fluorescent probes for biological imaging.

While the specific fluorescent properties of this compound are not reported, it is conceivable that this compound or its derivatives could be engineered to function as molecular probes. For instance, the bromine atom could be replaced with a fluorogenic group or a recognition moiety for a specific biological target. The resulting probe could then be used to visualize and study the distribution and dynamics of that target within living cells or tissues.

The development of such probes would be highly valuable for understanding complex biological processes at the molecular level. For example, quinoline-based probes have been developed to detect specific ions, pH changes, and even larger biomolecules. nih.govnih.govresearchgate.net

Contributions to Drug Discovery Research Methodologies

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Numerous quinoline-containing compounds have been developed as therapeutic agents, particularly in the areas of anticancer and antimalarial research. nih.gov

The structure of this compound incorporates several features that are often found in pharmacologically active molecules. The 2-phenylquinoline (B181262) core is a known pharmacophore, and the bromo and dimethyl substituents can be systematically varied to explore structure-activity relationships (SAR).

By serving as a versatile synthetic intermediate, this compound can contribute significantly to drug discovery methodologies. It allows for the rapid generation of a library of analogs with diverse substituents at the 4-position. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug development.

Conclusions and Future Research Trajectories

Summary of Current Research Landscape for 4-Bromo-5,8-dimethyl-2-phenylquinoline

Direct and extensive research focused solely on this compound is not widely available in the public domain. Its chemical formula is C17H14BrN. nih.govchemicalbook.com The majority of available information is found in chemical supplier catalogs, confirming its synthesis and commercial availability.

However, the true value of this compound can be appreciated by examining the vast body of research on analogous bromo- and phenyl-substituted quinolines. The presence of a bromine atom at the 4-position, a phenyl group at the 2-position, and methyl groups at the 5- and 8-positions provides a unique combination of reactive sites and modulating electronic effects. Research on related compounds suggests that this molecule is a versatile synthetic intermediate. Bromoquinolines are well-established precursors for creating a diversity of functionalized quinoline (B57606) compounds. nih.gov

Unexplored Reactivity and Derivatization Opportunities

The chemical structure of this compound offers several avenues for further chemical exploration and the synthesis of novel derivatives. The bromine atom at the C4 position is a prime site for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Interactive Table: Potential Cross-Coupling Reactions

| Reaction Type | Reactant | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | 4-Aryl/heteroaryl-5,8-dimethyl-2-phenylquinolines | Introduction of diverse aromatic and heterocyclic moieties, crucial for tuning electronic properties and biological activity. researchgate.netarkat-usa.orgmdpi.comresearchgate.netrsc.orgnih.gov |

| Heck Coupling | Alkenes | 4-Alkenyl-5,8-dimethyl-2-phenylquinolines | Formation of C-C bonds, leading to extended conjugated systems for materials science applications or complex side chains for medicinal chemistry. nih.govarkat-usa.orgwikipedia.orgthieme-connect.deorganic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-5,8-dimethyl-2-phenylquinolines | Synthesis of linear, rigid structures often employed in molecular wires and as precursors for more complex heterocyclic systems. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net |

Beyond the well-established cross-coupling reactions, the quinoline core itself presents opportunities for C-H activation and functionalization. nih.govillinois.eduscirp.org The phenyl and methyl substituents can also be targeted for transformations, although this would require more specific and potentially harsher reaction conditions. The development of regioselective C-H functionalization methods for this specific quinoline derivative could unlock a new dimension of chemical diversity. nih.gov

Development of Novel Therapeutic Agents Addressing Drug Resistance

Quinoline derivatives have a long and successful history in drug discovery, with notable examples including antimalarials like chloroquine (B1663885) and anticancer agents. rsc.org A significant contemporary challenge in medicine is the rise of drug-resistant pathogens, and quinoline-based compounds are being actively investigated to address this threat. nih.govnih.gov

The core structure of this compound makes it an attractive scaffold for the development of new therapeutic agents. The phenyl group at the 2-position is a common feature in many bioactive quinolines. Derivatization at the 4-position via the bromo intermediate allows for the introduction of various pharmacophores that could interact with biological targets.

Recent studies on other quinoline derivatives have shown that they can act as inhibitors of bacterial DNA gyrase and topoisomerase, crucial enzymes for bacterial survival. By modifying the quinoline core, it is possible to develop compounds that are effective against resistant strains. Furthermore, some quinoline derivatives have been shown to inhibit efflux pumps, which are cellular mechanisms that bacteria use to expel antibiotics, thus restoring the efficacy of existing drugs. eurekaselect.com The synthesis and screening of a library of compounds derived from this compound could lead to the discovery of potent agents against multidrug-resistant bacteria. utmb.edunih.gov

Advanced Computational and Experimental Integration for Mechanistic Elucidation

To accelerate the discovery and optimization of new reactions and bioactive molecules based on the this compound scaffold, a synergistic approach combining advanced computational and experimental techniques is essential.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the parent molecule and its derivatives. nih.gov This can help in understanding the regioselectivity of reactions and in designing molecules with desired electronic properties for applications in materials science.

Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding modes and affinities of newly designed derivatives with specific biological targets, such as bacterial enzymes or cancer-related proteins. This allows for the rational design of more potent and selective inhibitors. nih.gov

Experimental Techniques:

High-Throughput Screening: Experimental validation of computationally designed compounds can be expedited through high-throughput screening of their biological activities.

Advanced Spectroscopic and Crystallographic Analysis: Detailed structural characterization of synthesized compounds using modern NMR, mass spectrometry, and X-ray crystallography is crucial for confirming their structures and understanding their three-dimensional conformations. chemrxiv.orgnih.govmdpi.comcjnmcpu.comnews-medical.netescholarship.orgspectrabase.com This experimental data, in turn, provides valuable feedback for refining the computational models.

The integration of these methods will provide a deeper understanding of the structure-activity and structure-property relationships, paving the way for the rational design of novel functional molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-5,8-dimethyl-2-phenylquinoline, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via bromination of a pre-functionalized quinoline core. For example, phosphoryl bromide (POBr₃) in 1,2-dichloroethane under reflux can introduce bromine at the 4-position of a dimethyl-substituted quinoline precursor . Key variables include reaction time (optimized at 4 hours in one protocol ), solvent polarity, and stoichiometry of brominating agents. Purification via silica gel chromatography (e.g., 50% dichloromethane/hexane) and recrystallization (dichloromethane-hexane) are critical for isolating the product with >97% purity .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are standard for confirming molecular weight and substituent positions. X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as seen in analogous brominated quinolines where dihedral angles between aromatic systems (e.g., 55–66°) provide structural clarity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of 5,8-dimethyl-2-phenylquinoline derivatives, and how can competing side reactions be mitigated?

- Methodological Answer: Bromination at the 4-position competes with potential side reactions at methyl groups or the phenyl ring. Steric and electronic factors dominate: electron-deficient positions (e.g., para to electron-withdrawing substituents) are more reactive. Computational modeling (DFT) of charge distribution or directing-group strategies (e.g., using methoxy groups to steer bromination) can improve selectivity . Monitoring via thin-layer chromatography (TLC) and quenching aliquots at intervals helps identify optimal reaction termination points .

Q. How do crystallographic data for this compound derivatives inform intermolecular interactions and material properties?

- Methodological Answer: Crystal packing analyses reveal non-covalent interactions critical for supramolecular assembly. For example, C–H⋯N and C–H⋯O hydrogen bonds form centrosymmetric tetramers, while C–Br⋯π interactions (Br-to-centroid distances: 3.43–3.60 Å) stabilize extended networks . These features influence solubility, melting points, and potential co-crystal formation, which are relevant for solid-state applications .

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated quinolines across studies?

- Methodological Answer: Discrepancies in NMR shifts or melting points often stem from polymorphic forms or solvent effects. Systematic comparisons using standardized conditions (e.g., DMSO-d₆ for NMR, heating rates for DSC) are essential. Cross-referencing with single-crystal X-ray data (e.g., SHELXL-refined structures ) or spectroscopic databases (e.g., SDBS) ensures consistency.

Q. What strategies optimize the scalability of this compound synthesis while maintaining regiochemical fidelity?

- Methodological Answer: Transitioning from batch to flow chemistry can enhance scalability by improving heat and mass transfer. Catalytic bromination (e.g., using NBS with Lewis acids) may reduce reagent waste. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation .

Q. How do electronic effects from bromine and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, while methyl groups at 5,8-positions sterically hinder ortho-functionalization. Kinetic studies show that electron-withdrawing bromine accelerates oxidative addition in palladium-catalyzed reactions, but steric bulk may necessitate bulky ligands (e.g., SPhos) for efficiency .

Methodological Challenges & Solutions

Q. What advanced techniques are recommended for characterizing trace impurities in this compound batches?

- Methodological Answer: LC-MS/MS with a C18 column (e.g., 5 µm particle size, 150 mm length) and gradient elution (water/acetonitrile + 0.1% formic acid) identifies impurities at <0.1% levels. High-field NMR (600 MHz) with cryoprobes enhances sensitivity for detecting regioisomers or des-bromo byproducts .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer properties, while molecular docking (e.g., AutoDock Vina) screens for binding affinities to targets like kinase enzymes. QSAR models trained on analogous quinolines (e.g., antimalarial or anticancer derivatives ) guide rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.